molecular formula C14H19ClN2O2 B15278802 2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide

2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide

Cat. No.: B15278802
M. Wt: 282.76 g/mol
InChI Key: RQMGCFBTHLKBQY-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide is an organic compound that features a chloroacetamide group attached to a benzyl group, which is further substituted with a morpholinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include primary amines or alcohols.

Scientific Research Applications

2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of chloroacetamide derivatives on biological systems.

    Industrial Applications: The compound can be used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication, which is useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide is unique due to the presence of both the chloroacetamide and morpholinomethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

2-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C14H19ClN2O2/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-17-5-7-19-8-6-17/h1-4H,5-11H2,(H,16,18)

InChI Key

RQMGCFBTHLKBQY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNC(=O)CCl

Origin of Product

United States

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